molecular formula C12H19N5 B11743620 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743620
M. Wt: 233.31 g/mol
InChI Key: DWGQTGUYWAZPNP-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of two different pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-9-11(7-15-17)6-13-8-12-10(2)5-14-16(12)3/h5,7,9,13H,4,6,8H2,1-3H3

InChI Key

DWGQTGUYWAZPNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(C=NN2C)C

Origin of Product

United States

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